![molecular formula C27H33ClN4O4 B2631335 5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide CAS No. 1216440-02-6](/img/structure/B2631335.png)
5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide
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Overview
Description
5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide is a useful research compound. Its molecular formula is C27H33ClN4O4 and its molecular weight is 513.04. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity : A study by Forsch, Wright, and Rosowsky (2002) involved the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid, a compound structurally related to 5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide. These compounds were tested for their ability to inhibit tumor cell growth, indicating their potential application in cancer research and therapy (Forsch, Wright, & Rosowsky, 2002).
Antimicrobial Properties : Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole, which are structurally similar to the compound . These derivatives were found to have antimicrobial activities, suggesting a possible use in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticonvulsant Studies : El Kayal et al. (2019) conducted research on derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, closely related to the target compound, examining their anticonvulsant properties. This suggests the compound’s potential application in the treatment of convulsive disorders (El Kayal, Shtrygol’, Zalevskyi, abu Shark, Tsyvunin, Kovalenko, Bunyatyan, Perekhoda, Severina, & Georgiyants, 2019).
Nucleophilic Substitution Reactions in Synthesis : Kolyamshin, Mitrasov, Danilov, and Vasil'ev (2021) explored the nucleophilic substitution reactions of N-2-haloethyl derivatives of hydantoins, which are structurally related to the compound of interest. This research contributes to the understanding of the synthetic pathways and chemical behavior of such compounds (Kolyamshin, Mitrasov, Danilov, & Vasil'ev, 2021).
Mechanism of Action
Target of Action
The compound contains a quinazolinone moiety, which is a class of compounds known to have a wide range of pharmacological activities . The specific targets of this compound would depend on its exact structure and any modifications it might have.
Mode of Action
The compound also contains a benzylic position, which is known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially play a role in its interaction with its targets .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Compounds with similar structures have been found to have a wide range of biological activities, suggesting that they might interact with multiple pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by conditions that promote reactions at the benzylic position .
properties
IUPAC Name |
5-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN4O4/c1-19(2)14-15-29-24(33)13-7-8-16-31-26(35)21-10-4-6-12-23(21)32(27(31)36)18-25(34)30-17-20-9-3-5-11-22(20)28/h3-6,9-12,19H,7-8,13-18H2,1-2H3,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZGVKQPCAAMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide |
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